Cas no 2435-64-5 (Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]-)

Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]- structure
2435-64-5 structure
Product Name:Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]-
CAS-nummer:2435-64-5
MF:C14H16N4O2S
MW:304.367441177368
CID:265147
PubChem ID:75522
Update Time:2025-04-19

Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]-
    • 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonamide
    • 4-(4-Dimethylamino-benzolazo)-benzolsulfonsaeureamid
    • 4-(4-dimethylamino-phenylazo)-benzenesulfonic acid amide
    • 4-(4-Dimethylamino-phenylazo)-benzolsulfonsaeure-amid
    • 4-{(e)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonamide
    • 4'-Dimethylamino-azobenzol-sulf
    • 4-Sulfonamide-4'-dimethylaminoazobenzene
    • AC1L2OXX
    • azo-sulfonamide, 1d
    • Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)-
    • BRN 0677712
    • dabsyl amide
    • T0510-9363
    • SMR000592529
    • BDBM33269
    • 4-((4-(Dimethylamino)Phenyl)Diazenyl)Benzenesulfonamide
    • 2435-64-5
    • Z56857031
    • CHEMBL277836
    • SCHEMBL42643
    • NCGC00246044-01
    • CHEMBL1459709
    • 4-[(E)-(4-dimethylaminophenyl)azo]benzenesulfonamide
    • SR-01000817680
    • cid_75522
    • SR-01000036097
    • 4-(4'-Dimethylaminophenyl)Diazenylbenzenesulfonamide
    • 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonamide
    • DTXSID101036168
    • 4-((4-(dimethylamino)phenyl)azo)benzenesulfonamide
    • SR-01000817680-2
    • (E)-4-((4-(Dimethylamino)phenyl)diazenyl)benzenesulfonamide
    • MLS001171151
    • HMS2915K03
    • SR-01000036097-1
    • p-Phenyldiazenyl derivative, 4
    • AKOS034461621
    • 3-16-00-00372 (Beilstein Handbook Reference)
    • 70735-03-4
    • 4-(e)-[4-(dimethylamino)phenyl]diazenylbenzenesulfonamide
    • Inchi: 1S/C14H16N4O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3,(H2,15,19,20)/b17-16+
    • InChI-sleutel: NZUPTIDAKYYKGC-WUKNDPDISA-N
    • LACHT: S(C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N(C)C)(N)(=O)=O

Berekende eigenschappen

  • Exacte massa: 304.09958
  • Monoisotopische massa: 304.099396
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 4
  • Complexiteit: 442
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 96.5

Experimentele eigenschappen

  • Dichtheid: 1.2638 (rough estimate)
  • Kookpunt: 527.5°Cat760mmHg
  • Vlampunt: 272.8°C
  • Brekindex: 1.6440 (estimate)
  • PSA: 88.12
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd